molecular formula C11H22O7 B3154197 Hydroxy-PEG4-methyl acetate CAS No. 77303-64-1

Hydroxy-PEG4-methyl acetate

Cat. No.: B3154197
CAS No.: 77303-64-1
M. Wt: 266.29 g/mol
InChI Key: CKNALYRJLYKSLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy-PEG4-methyl acetate is a polyethylene glycol (PEG)-based linker compound utilized in the synthesis of proteolysis-targeting chimeras (PROTACs). It is known for its ability to enhance the solubility and stability of the molecules it is attached to, making it a valuable tool in various scientific research applications .

Mechanism of Action

Target of Action

Hydroxy-PEG4-methyl acetate, also known as Hydroxy-PEG4-CH2CO2Me, is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins .

Mode of Action

The compound works by connecting two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This interaction results in the selective degradation of target proteins .

Biochemical Pathways

The compound affects the intracellular ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By exploiting this system, this compound can selectively degrade target proteins .

Pharmacokinetics

The compound is known to be soluble , which could potentially impact its bioavailability.

Result of Action

The result of the action of this compound is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target proteins involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored at -20°C , suggesting that temperature can affect its stability.

Biochemical Analysis

Biochemical Properties

Hydroxy-PEG4-methyl acetate plays a crucial role in biochemical reactions as a linker in PROTAC synthesis. It interacts with various enzymes, proteins, and other biomolecules to facilitate the degradation of target proteins. Specifically, this compound connects two different ligands: one that binds to an E3 ubiquitin ligase and another that targets the protein of interest . This interaction leads to the ubiquitination and subsequent proteasomal degradation of the target protein, thereby regulating protein levels within the cell.

Cellular Effects

This compound influences various cellular processes by mediating the degradation of specific proteins. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the levels of target proteins. For example, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis . Additionally, this compound may impact cellular functions such as cell cycle regulation and DNA repair by modulating the stability of key regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in PROTACs. This compound facilitates the binding of the target protein to the E3 ubiquitin ligase, leading to the ubiquitination of the target protein . The ubiquitinated protein is then recognized and degraded by the proteasome, resulting in the selective removal of the target protein from the cell. This process can inhibit or activate specific cellular pathways depending on the function of the degraded protein.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that this compound can maintain its effectiveness in degrading target proteins for several months when stored properly. Degradation products may accumulate over time, potentially affecting its activity and specificity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively degrade target proteins without causing significant toxicity . Higher doses may lead to adverse effects such as off-target protein degradation and toxicity. Studies have shown that there is a threshold dose above which the compound’s efficacy plateaus and toxicity increases. Careful dosage optimization is essential to achieve the desired therapeutic effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. It interacts with enzymes such as E3 ubiquitin ligases and proteasomes to facilitate the ubiquitination and degradation of target proteins This compound may also affect metabolic flux and metabolite levels by regulating the stability of enzymes and other proteins involved in metabolic processes

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. This compound can localize to specific cellular compartments, where it exerts its effects on target proteins . The distribution of this compound may be influenced by factors such as cell type, tissue architecture, and the presence of specific transporters. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. This compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the localization of this compound to the cytoplasm or nucleus can determine its ability to degrade cytoplasmic or nuclear proteins, respectively. The subcellular localization of this compound is an important factor in its overall efficacy and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy-PEG4-methyl acetate can be synthesized through a series of nucleophilic substitution reactions. One common method involves the reaction of PEG with methyl acetate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes steps such as purification and quality control to ensure the compound meets the required standards for scientific research .

Chemical Reactions Analysis

Types of Reactions

Hydroxy-PEG4-methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated product, while reduction may yield a more saturated compound .

Scientific Research Applications

Hydroxy-PEG4-methyl acetate is widely used in scientific research due to its versatility and effectiveness. Some of its applications include:

Comparison with Similar Compounds

Hydroxy-PEG4-methyl acetate is unique due to its PEG-based structure, which provides enhanced solubility and stability. Similar compounds include:

These compounds share similar properties but differ in their specific applications and effectiveness depending on the context of their use.

Properties

IUPAC Name

methyl 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O7/c1-14-11(13)10-18-9-8-17-7-6-16-5-4-15-3-2-12/h12H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNALYRJLYKSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001234743
Record name Methyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77303-64-1
Record name Methyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77303-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy-PEG4-methyl acetate
Reactant of Route 2
Reactant of Route 2
Hydroxy-PEG4-methyl acetate
Reactant of Route 3
Reactant of Route 3
Hydroxy-PEG4-methyl acetate
Reactant of Route 4
Reactant of Route 4
Hydroxy-PEG4-methyl acetate
Reactant of Route 5
Reactant of Route 5
Hydroxy-PEG4-methyl acetate
Reactant of Route 6
Reactant of Route 6
Hydroxy-PEG4-methyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.